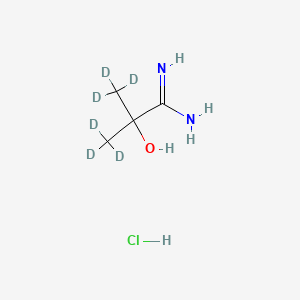

3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride

Description

3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride is a deuterated derivative of propanamidine, characterized by the substitution of nine hydrogen atoms with deuterium: three at the 3,3,3 positions of the propyl chain and three within the methyl group attached to the hydroxy-bearing carbon. The hydrochloride salt enhances solubility, making it suitable for analytical and pharmacological studies. This compound is primarily utilized as a stable isotopically labeled (SIL) internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to improve the accuracy of pharmacokinetic and metabolic profiling .

Properties

Molecular Formula |

C4H11ClN2O |

|---|---|

Molecular Weight |

144.63 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanimidamide;hydrochloride |

InChI |

InChI=1S/C4H10N2O.ClH/c1-4(2,7)3(5)6;/h7H,1-2H3,(H3,5,6);1H/i1D3,2D3; |

InChI Key |

AILSXICMPBNRRH-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=N)N)(C([2H])([2H])[2H])O.Cl |

Canonical SMILES |

CC(C)(C(=N)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through several methods, including:

Catalytic Exchange Reactions: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Chemical Deuteration: Employing deuterated reagents such as deuterated water (D2O) or deuterated acids/bases to introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic exchange reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Reaction Setup: Using high-pressure reactors to facilitate the exchange reaction.

Purification: Employing techniques such as distillation, crystallization, or chromatography to isolate and purify the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amidine group can be reduced to form amines.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of deuterated carbonyl compounds.

Reduction: Formation of deuterated amines.

Substitution: Formation of various deuterated derivatives.

Scientific Research Applications

3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride has several scientific research applications, including:

Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.

Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.

Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of 3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine;hydrochloride involves the interaction of its functional groups with molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural and functional differences between the target compound and analogous deuterated/non-deuterated hydrochlorides:

*Estimated based on isotopic substitution.

Pharmacokinetic and Stability Differences

- Deuterium Effects: The deuteration in the target compound reduces metabolic degradation via the kinetic isotope effect (KIE), extending its half-life compared to non-deuterated propionamidine hydrochloride . For example, in Orphenadrine-d3 hydrochloride, deuterium substitution at the methylamine group delays hepatic N-demethylation, enhancing bioavailability .

- Solubility : All hydrochlorides exhibit high aqueous solubility, critical for in vitro assays. However, deuterated analogs may show slight differences in crystal lattice stability due to altered hydrogen-bonding patterns, as observed in seleninic acid derivatives .

Research Findings and Implications

- Metabolic Studies : Deuterated hydrochlorides enable tracking of drug metabolites without isotopic scrambling, as demonstrated in Sibutramine-d6 studies .

- Formulation Stability : Deuterium’s impact on hydrogen bonding can alter physical stability, necessitating tailored formulations (e.g., sodium alginate-based in-situ gels for ranitidine hydrochloride ).

- Regulatory Compliance : Impurity profiles of deuterated analogs (e.g., USP standards for prilocaine hydrochloride ) require rigorous validation to meet pharmacopeial guidelines.

Biological Activity

3,3,3-Trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine; hydrochloride (CAS No. 2596253-68-6) is a deuterated derivative of a propanamide compound. The incorporation of deuterium into the molecular structure is intended to enhance the compound's stability and alter its biological activity compared to its non-deuterated analogs. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine is characterized by the presence of hydroxyl and amidine functional groups. The molecular formula and molar mass are not explicitly detailed in the available literature, but the deuteration suggests altered isotopic properties that may influence pharmacokinetics.

Therapeutic Applications

Research indicates that derivatives of propanamide compounds have potential applications in treating various conditions, including:

- Inflammatory Diseases : Due to their ability to modulate immune responses.

- Cancer : Some amidine-containing compounds have shown promise in inhibiting tumor growth.

- Neurological Disorders : Certain derivatives are being investigated for their neuroprotective effects.

Research Findings and Case Studies

- Inflammatory Bowel Disease : A study highlighted the potential use of similar compounds in managing inflammatory bowel disease by attenuating inflammatory responses (source: patent EP3976189A1) .

- Cancer Therapeutics : Research on related compounds has demonstrated efficacy in preclinical models for various cancers, suggesting that 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine may have similar properties.

- Pharmacokinetic Studies : Deuterated compounds often exhibit altered pharmacokinetics. A comparative study indicated that deuterated analogs may have improved metabolic stability and bioavailability (source: ChemBK) .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.